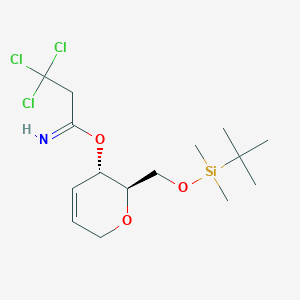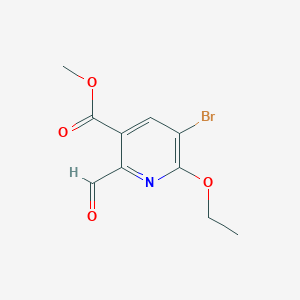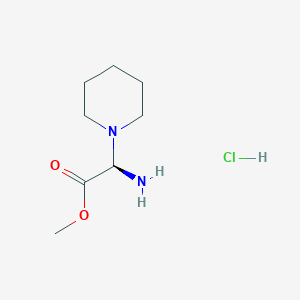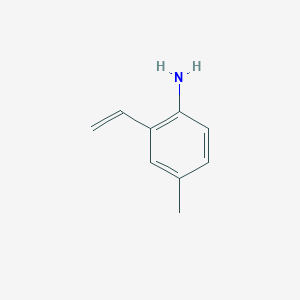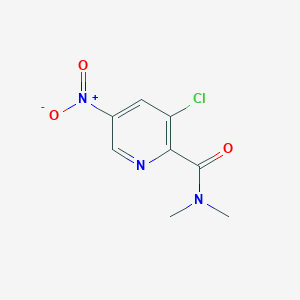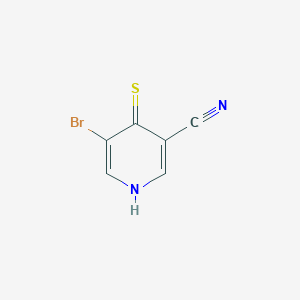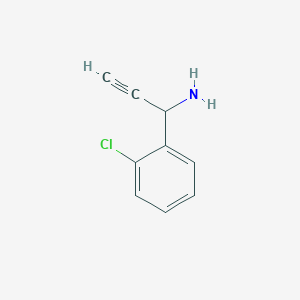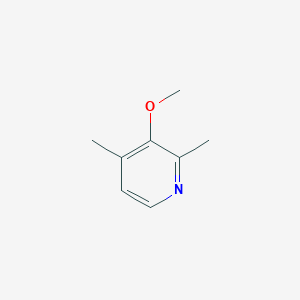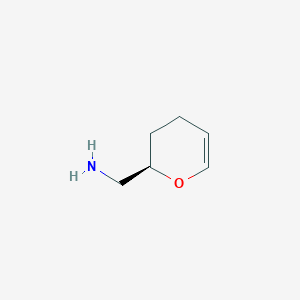![molecular formula C7H3BrF3N3 B13011866 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13011866.png)
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-a]pyrazine scaffold. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions.
Addition of the Trifluoromethyl Group: The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base or a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where the bromine atom or the trifluoromethyl group is replaced by other functional groups. Common reagents include organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while reduction could produce imidazo[1,2-a]pyrazine derivatives with reduced functional groups.
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
- 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]thiazine
Uniqueness
Compared to these similar compounds, 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine offers unique structural features that can influence its reactivity and biological activity. The presence of the pyrazine ring can enhance its electronic properties and provide additional sites for functionalization, making it a versatile scaffold in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-6-13-4(7(9,10)11)3-14(6)2-1-12-5/h1-3H |
InChI Key |
RTGNCNIUQPMHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=N1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
